molecular formula C17H19N3O3 B6080218 N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6080218
M. Wt: 313.35 g/mol
InChI Key: YSTSLDZFNKVYJB-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMBAA, is a hydrazide derivative that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. HMBAA has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.

Mechanism Of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, it has been suggested that N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide exerts its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been shown to possess antioxidant activity, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide exhibits potent biological activity against various cancer cell lines and microorganisms, making it a promising candidate for further research. However, N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One potential area of research is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, further studies are needed to determine the potential toxicity and side effects of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in vivo. Another area of research is to explore the potential applications of N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in combination with other drugs or therapies for the treatment of cancer and microbial infections. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and its derivatives.

Synthesis Methods

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2-methylphenylhydrazine with 2-acetylpyridine in the presence of acetic acid. The resulting product is then purified using recrystallization to obtain N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in high yield.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide also exhibits potent antimicrobial and antifungal activity against a wide range of microorganisms, including bacteria and fungi.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-6-3-4-8-14(12)18-11-16(21)20-19-10-13-7-5-9-15(23-2)17(13)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSLDZFNKVYJB-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

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